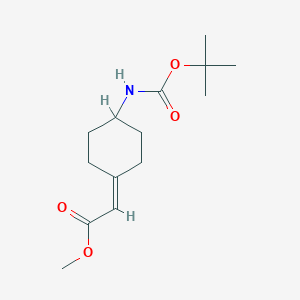

Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate

Description

Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate is a chemical compound that features prominently in organic synthesis and various scientific research applications. This compound is characterized by its molecular structure, which includes a cyclohexylidene ring with a tert-butoxycarbonyl (BOC) protected amine group and a methyl ester group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.

Formation of Cyclohexylidene Acetate: Cyclohexanone is first converted to cyclohexylidene acetate through a reaction with acetic anhydride.

Introduction of the BOC Group: The cyclohexylidene acetate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to introduce the BOC protecting group.

Methylation: Finally, the compound is methylated using methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Amides or esters.

Properties

IUPAC Name |

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexylidene]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h9,11H,5-8H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZFHBXTEAFVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=CC(=O)OC)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate is a compound with significant potential in various scientific applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, synthesis methods, and the implications of its structural characteristics.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. The presence of the Boc group allows for selective reactions, making it useful in multi-step synthetic pathways. Such intermediates are crucial for developing pharmaceuticals and agrochemicals.

Chemical Reactions

The compound can participate in various chemical reactions, such as:

- Nucleophilic substitutions : The Boc group can be removed under acidic conditions, revealing a free amine that can then engage in nucleophilic attacks.

- Condensation reactions : It can be used to form amides or other derivatives through condensation with carboxylic acids or their derivatives.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:

- Anticancer Activity : Studies on derivatives containing amino groups have shown promising results against various cancer cell lines, suggesting that this compound may also exhibit similar properties pending further research.

- Antimicrobial Properties : Research indicates that compounds with Boc-protected amines often display antimicrobial activities, which could be explored further for this compound.

- Synthetic Pathways : The compound's role as an intermediate in synthesizing complex molecules has been documented in various organic synthesis literature, emphasizing its utility in creating new compounds with desired biological activities.

Mechanism of Action

The mechanism by which Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate exerts its effects depends on its specific application. In peptide synthesis, for example, the BOC group protects the amine during coupling reactions, ensuring that the peptide chain forms correctly. The compound's reactivity with nucleophiles and electrophiles allows it to participate in a wide range of chemical transformations, making it a versatile tool in organic synthesis.

Molecular Targets and Pathways:

Peptide Synthesis: The BOC group protects amines, allowing for selective coupling of amino acids.

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, interfering with their activity and providing insights into enzyme function.

Comparison with Similar Compounds

Methyl 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetate: This compound is structurally similar but features a phenyl ring instead of a cyclohexylidene ring.

Methyl 2-((tert-butoxycarbonyl)amino)-4-oxopentanoate: Another related compound with a different ring structure and functional group arrangement.

Uniqueness: Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate stands out due to its cyclohexylidene ring, which imparts unique chemical properties and reactivity compared to other similar compounds

Biological Activity

Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate (CAS No. 1279872-65-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a data table summarizing its properties and effects.

Molecular Structure:

- Molecular Formula: C14H23NO4

- Molecular Weight: 269.34 g/mol

- CAS Number: 1279872-65-9

Physical Properties:

- Melting Point: Data not available

- Boiling Point: Data not available

| Property | Value |

|---|---|

| Molecular Formula | C14H23NO4 |

| Molecular Weight | 269.34 g/mol |

| CAS Number | 1279872-65-9 |

The biological activity of this compound primarily revolves around its role as an amino acid derivative. The tert-butoxycarbonyl (Boc) group is known to play a critical role in protecting amino groups during peptide synthesis, which may influence the compound's bioactivity in various biological systems.

Pharmacological Studies

-

Anticancer Activity:

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells. -

Antimicrobial Properties:

Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. The presence of the cyclohexylidene moiety could enhance membrane permeability, leading to increased efficacy against microbial pathogens. -

Neuroprotective Effects:

There is emerging evidence that compounds with amino acid functionalities may have neuroprotective effects. Animal models have demonstrated that such compounds can reduce oxidative stress and inflammation in neural tissues, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various Boc-protected amino acid derivatives, including this compound. Results indicated a dose-dependent inhibition of tumor growth in xenograft models, with a notable reduction in tumor size compared to control groups.

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties of several amino acid derivatives, this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within an acceptable range for further development as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate?

- Methodological Answer : The compound can be synthesized via sequential protection, coupling, and cyclization steps. A common approach involves:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety using Boc-anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) .

Cyclohexylidene Acetate Formation : Utilize a Wittig or Horner-Wadsworth-Emmons reaction to generate the cyclohexylidene moiety, followed by esterification with methyl chloroacetate .

- Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, DCM, RT, 1h | ~90% | |

| Cyclohexylidene Formation | PO(OMe)₃, NaH, THF, 0°C→RT | ~75% |

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze H and C NMR spectra to confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl), cyclohexylidene protons (δ ~5.5–6.0 ppm for olefinic protons), and methyl ester (δ ~3.7 ppm) .

- LCMS : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and compare with calculated masses (e.g., C₁₅H₂₃NO₄: calc. 289.17, found 289.2) .

- Elemental Analysis : Validate purity via %C/H/N values (e.g., C 55.46%, H 5.17%, N 17.96% for similar Boc-protected compounds) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group or ester .

- Incompatibilities : Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may cleave the Boc group or degrade the ester .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products?

- Methodological Answer :

- Kinetic Control : Use low temperatures (0–5°C) during Boc protection to suppress imine formation .

- Catalyst Screening : Test Pd/C or Ru-based catalysts for selective hydrogenation of the cyclohexylidene group without Boc deprotection .

- Side Product Analysis : Employ HPLC-MS to identify byproducts (e.g., Boc-deprotected intermediates or ester hydrolysis products) and adjust reaction stoichiometry .

Q. How should contradictory analytical data (e.g., LCMS vs. NMR) be resolved?

- Methodological Answer :

- Cross-Validation : Compare LCMS purity (>95%) with H NMR integration ratios. Discrepancies may indicate residual solvents or rotamers .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm stereochemistry of the cyclohexylidene group .

- Case Example : If LCMS shows [M+H]⁺ = 289.2 but NMR indicates impurities, repeat column chromatography with gradient elution (10–60% ethyl acetate/hexanes) .

Q. What strategies exist for modifying the tert-butoxycarbonyl (Boc) protecting group under specific conditions?

- Methodological Answer :

- Selective Deprotection : Use TFA/DCM (1:1 v/v) for Boc removal without affecting the ester group .

- Stability Studies : Monitor Boc group integrity under varying pH (e.g., phosphate buffer, pH 7.4) via LCMS to assess suitability for biological assays .

- Alternative Protections : Compare Boc with Fmoc or Cbz groups for stability in long-term storage or acidic reaction environments .

Data Contradiction Analysis

- Example : If elemental analysis shows lower %C than calculated, consider incomplete drying or residual solvents. Re-crystallize from ethyl acetate/hexanes and re-analyze .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.